molecular formula C8H8N6OS B5280754 2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide

2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B5280754
M. Wt: 236.26 g/mol
InChI Key: MMFCNAXZWVGUKP-UHFFFAOYSA-N
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Description

2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a heterocyclic compound that features a pyridine ring, a tetrazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves the reaction of pyridine derivatives with tetrazole and sulfanylacetamide precursors. One common method involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles, followed by cyclization to form the desired compound . The reaction conditions often include the use of bases such as potassium hydroxide in ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the pyridine ring can be reduced to amines.

    Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions can be carried out using halogenating agents like N-bromosuccinimide or electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can yield amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to its combination of a pyridine ring, a tetrazole ring, and a sulfanylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6OS/c9-7(15)5-16-8-11-12-13-14(8)6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFCNAXZWVGUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=NN=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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